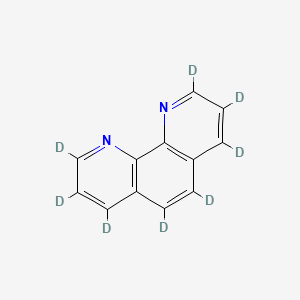

o-Phenanthroline-d8

Descripción

The exact mass of the compound 1,10-Phenanthroline-d8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4,5,6,7,8,9-octadeuterio-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEZNRSVGBDHLK-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C3=C(C(=C(C(=N3)[2H])[2H])[2H])C(=C2[2H])[2H])N=C1[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477752 | |

| Record name | 1,10-Phenanthroline-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90412-47-8 | |

| Record name | 1,10-Phenanthroline-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Phenanthroline-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of o-Phenanthroline-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of o-Phenanthroline-d8. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to illustrate key processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical synthesis and drug development.

Introduction

O-Phenanthroline and its isotopically labeled analogues, such as this compound, are crucial compounds in various chemical and pharmaceutical applications. They are widely utilized as chelating agents, in the synthesis of metal complexes for catalysis, and as ligands in medicinal chemistry. The deuterated form, in particular, serves as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The synthesis of this compound typically involves the initial synthesis of the non-deuterated o-phenanthroline core, followed by a deuteration step. The purification of the final product is critical to ensure high isotopic and chemical purity.

Synthesis and Purification Workflow

The overall process for obtaining pure this compound can be broken down into three main stages: synthesis of the o-phenanthroline backbone, deuteration of the aromatic protons, and finally, purification of the deuterated product.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Synthesis of o-Phenanthroline (Skraup Reaction)

This procedure is adapted from established methods for the synthesis of o-phenanthroline.

Materials:

-

8-Aminoquinoline

-

Glycerol

-

Arsenic pentoxide

-

Concentrated sulfuric acid

-

Sodium hydroxide solution (dilute)

-

Benzene

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, combine 8-aminoquinoline, arsenic pentoxide, and dry glycerol.

-

Slowly add concentrated sulfuric acid to the well-stirred mixture. The addition should be done in small portions to control the exothermic reaction.

-

Heat the reaction mixture carefully, allowing for a controlled reaction. The temperature and reaction time need to be closely monitored.

-

After cooling, the reaction mass is poured into a large volume of water.

-

The acidic solution is then neutralized with a dilute sodium hydroxide solution. This will cause the formation of a tar-like precipitate which occludes the product.

-

The tar is separated and treated to recover the occluded o-phenanthroline. This can be achieved by dissolving the tar in sulfuric acid, diluting with water, and re-neutralizing at a controlled temperature (e.g., 10°C).

-

The crude o-phenanthroline is then extracted from the aqueous solution using a suitable organic solvent, such as hot benzene.

-

The solvent is removed by distillation to yield crude o-phenanthroline.

Deuteration of o-Phenanthroline

This protocol is based on general methods for the deuteration of aromatic compounds using a platinum catalyst.[1][2]

Materials:

-

Crude o-Phenanthroline

-

Deuterium oxide (D₂O)

-

Platinum(IV) oxide (PtO₂) catalyst

Procedure:

-

In a high-pressure reaction vessel (e.g., a shaker tube), add the crude o-phenanthroline, deuterium oxide, and a catalytic amount of platinum(IV) oxide.

-

Seal the vessel and heat it to a temperature of approximately 250°C with a pressure of around 600 psi for about 12 hours.

-

After cooling the reaction vessel, the resulting product is dissolved in a suitable organic solvent like chloroform.

-

The catalyst is removed by filtration.

-

The solvent is evaporated to yield crude this compound.

Purification of this compound via Zinc Complex Formation

This non-chromatographic purification method takes advantage of the low solubility of the o-phenanthroline-zinc complex.[3]

Materials:

-

Crude this compound

-

Zinc chloride (ZnCl₂)

-

Ethylene glycol

-

Concentrated aqueous ammonia

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the crude this compound in ethylene glycol. In a separate vessel, dissolve zinc chloride in ethylene glycol.

-

Mix the two solutions at approximately 50°C and then heat to 100°C to facilitate the formation of the (this compound)ZnCl₂ complex, which will precipitate out of the solution upon slow cooling.

-

Filter the solid complex and wash it with fresh ethylene glycol to remove impurities.

-

To recover the free ligand, suspend the complex in a biphasic system of dichloromethane and concentrated aqueous ammonia. The ammonia will form a soluble [Zn(NH₃)₄]²⁺ complex, releasing the this compound into the organic layer.

-

Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure and recrystallize the final product to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value | Reference |

| o-Phenanthroline Synthesis | ||

| Overall Yield (from o-nitroaniline) | ~20% | [4] |

| Yield (from 8-aminoquinoline) | ~40% | [4] |

| Deuteration | ||

| Deuteration Efficiency | >80% (example) | [1] |

| This compound Properties | ||

| Molecular Formula | C₁₂D₈N₂ | [5] |

| Molecular Weight | 188.25 g/mol | [5][6][7] |

| Isotopic Purity | ≥98 atom % D | [5][6][8] |

| Melting Point | 114-117 °C | [6] |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Mass Spectrometry (MS): To confirm the molecular weight and the degree of deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of aromatic protons and ¹³C NMR to verify the carbon skeleton.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final compound.

Conclusion

The synthesis and purification of this compound require a multi-step process involving a Skraup reaction for the core synthesis, a catalyzed H/D exchange for deuteration, and a selective complexation/decomplexation for purification. The methodologies outlined in this guide provide a robust framework for obtaining high-purity this compound suitable for demanding research and development applications. Careful execution of each step is crucial for achieving high yields and the desired level of isotopic enrichment.

References

- 1. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 2. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]

- 3. air.unimi.it [air.unimi.it]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. chemscene.com [chemscene.com]

- 6. 1,10-Phenanthroline-d8 D 98atom 90412-47-8 [sigmaaldrich.com]

- 7. 1,10-Phenanthroline-d8 | C12H8N2 | CID 12110380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

o-Phenanthroline-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of o-Phenanthroline-d8, a deuterated analog of the well-known chelating agent o-phenanthroline. This guide covers its fundamental properties, applications in research, and detailed experimental protocols.

Core Properties of this compound

This compound is a stable, isotopically labeled version of o-phenanthroline, where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry assays, as it is chemically identical to its non-deuterated counterpart but distinguishable by its mass.

| Property | Value |

| CAS Number | 90412-47-8 |

| Molecular Formula | C₁₂D₈N₂ |

| Molecular Weight | 188.25 g/mol |

| Synonyms | 1,10-Phenanthroline-d8, (²H₈)-1,10-Phenanthroline |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative mass spectrometry (LC-MS) for the accurate measurement of o-phenanthroline and its analogs in complex matrices. Beyond this, the biological activities of the non-deuterated form, o-phenanthroline, inform the potential research contexts for its deuterated counterpart. These include its roles as a metal chelator, an inhibitor of matrix metalloproteinases (MMPs), and a modulator of hypoxia-inducible factor 1-alpha (HIF-1α) signaling.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte (e.g., a drug candidate with a phenanthroline-like structure) in a biological matrix such as plasma.

Materials:

-

This compound (as internal standard)

-

Analyte of interest

-

Blank biological matrix (e.g., plasma)

-

Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

-

Formic acid

-

LC-MS grade water

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol or DMSO).

-

Preparation of Calibration Standards and Quality Controls (QCs): Spike known concentrations of the analyte into the blank biological matrix to prepare calibration standards and QCs.

-

Sample Preparation:

-

To a known volume of the sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard solution.

-

Add a protein precipitation agent (e.g., acetonitrile) to the sample, typically in a 3:1 ratio (v/v).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable LC column and mobile phase gradient.

-

Detect the analyte and this compound using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Metal Chelation Assay (Adapted for Iron)

This protocol describes a colorimetric assay to assess the iron-chelating ability of a compound, where o-phenanthroline can be used as a reference.

Materials:

-

o-Phenanthroline

-

Ferrous sulfate (FeSO₄)

-

Test compound

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compound and o-phenanthroline in a suitable solvent.

-

In a 96-well plate, add the phosphate buffer.

-

Add the test compound or o-phenanthroline to the wells at various concentrations.

-

Add the ferrous sulfate solution to all wells.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 510 nm. A decrease in absorbance in the presence of the test compound indicates iron chelation.

Matrix Metalloproteinase (MMP) Inhibition Assay

This is a general fluorometric assay to screen for MMP inhibitors, with o-phenanthroline serving as a broad-spectrum inhibitor control.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer

-

o-Phenanthroline (as a control inhibitor)

-

Test compound

-

Fluorescence plate reader

Procedure:

-

Activate the MMP enzyme according to the manufacturer's instructions.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound or o-phenanthroline to the wells at various concentrations.

-

Add the activated MMP enzyme to the wells and incubate for a short period.

-

Initiate the reaction by adding the fluorogenic MMP substrate.

-

Monitor the increase in fluorescence over time. A decrease in the rate of fluorescence increase in the presence of the test compound indicates MMP inhibition.

Signaling Pathway Involvement: HIF-1α

o-Phenanthroline has been shown to induce the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent degradation by the proteasome. In hypoxic conditions, or in the presence of iron chelators like o-phenanthroline which inhibit the iron-dependent PHDs, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in angiogenesis, metabolism, and cell survival.

Caption: The HIF-1α signaling pathway and the inhibitory effect of o-phenanthroline.

Isotopic Purity of o-Phenanthroline-d8: A Technical Guide

This technical guide provides an in-depth overview of the isotopic purity of deuterated o-Phenanthroline (o-Phenanthroline-d8). It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document outlines the synthesis, methods for determining isotopic purity, and presents available data on the isotopic enrichment of this compound.

Introduction to this compound

o-Phenanthroline is a heterocyclic organic compound widely used as a chelating agent for metal ions and as a ligand in coordination chemistry.[1][2] Its deuterated analog, this compound, in which eight hydrogen atoms on the aromatic rings are replaced by deuterium, serves as a valuable internal standard in mass spectrometry-based quantitative analyses and as a tracer in various research applications.[3] The efficacy and reliability of these applications are directly dependent on the isotopic purity of the deuterated standard.

Isotopic Purity Data

The isotopic purity of commercially available this compound is typically high, with deuterium incorporation exceeding 97 atom %. The molecular formula for the fully deuterated species is C₁₂D₈N₂.[4][5] The presence of partially deuterated or non-deuterated isotopologues can affect the accuracy of analytical measurements.

| Product Description | Isotopic Purity | Chemical Purity | Molecular Formula | Reference |

| 1,10-Phenanthroline-d8 | 97 atom % D | - | C₁₂D₈N₂ | [4] |

| 1,10-Phenanthroline-d8 | 97 atom % D | min 98% | - | [6] |

| This compound | ≥98% | - | C₁₂D₈N₂ | [5] |

Synthesis and Deuteration

The synthesis of this compound involves the introduction of deuterium atoms into the o-phenanthroline molecule. While specific, detailed proprietary synthesis methods are not always publicly available, general methods for the deuteration of aromatic compounds can be applied.

One common method involves a hydrogen-deuterium (H/D) exchange reaction. A patented method describes the deuteration of aromatic compounds, including phenanthroline, using deuterium oxide (D₂O) as the deuterium source in the presence of a transition metal catalyst, such as platinum oxide (PtO₂).[7] The reaction is typically carried out at elevated temperatures and pressures to facilitate the exchange of aromatic protons with deuterons. For instance, a described method involves heating the aromatic compound with D₂O and a platinum catalyst at temperatures of 120°C or greater and pressures of 50 psi or greater.[7] In one example provided in the patent, this method resulted in a mixture of isotopologues that were 82% deuterated.[7]

The general synthesis of the non-deuterated o-phenanthroline backbone often follows the Skraup synthesis, which involves the reaction of glycerol with an aromatic amine in the presence of an oxidizing agent and sulfuric acid.[8]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity is crucial for validating the quality of this compound. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10][11][12]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound by separating ions based on their mass-to-charge ratio with high precision.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which generates protonated molecular ions [M+H]⁺ or in this case, deuterated molecular ions [M+D]⁺.[10][12]

-

Mass Analysis: The ions are analyzed by a high-resolution mass analyzer (e.g., Orbitrap or TOF). The high resolution allows for the separation and accurate mass measurement of the different isotopologues (molecules that differ only in their isotopic composition).

-

Data Analysis: The relative abundance of the ion corresponding to the fully deuterated species (d8) is compared to the abundances of ions corresponding to partially deuterated (d1-d7) and non-deuterated (d0) species. The isotopic purity is calculated from the relative intensities of these peaks after correcting for the natural abundance of isotopes like ¹³C.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, both ¹H NMR and ²H NMR can be used to assess isotopic purity.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent that does not have signals in the regions of interest.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. In a highly pure this compound sample, the signals corresponding to the aromatic protons should be significantly diminished or absent. The residual proton signals can be integrated and compared to the integral of a known internal standard to quantify the amount of non-deuterated and partially deuterated species.

-

²H NMR Analysis: A ²H NMR spectrum can also be acquired to directly observe the deuterium signals, confirming the positions of deuteration.

Workflow for Isotopic Purity Assessment

The following diagram illustrates a general workflow for the synthesis and subsequent determination of the isotopic purity of this compound.

Caption: Experimental workflow for the synthesis and isotopic purity determination of this compound.

Conclusion

The isotopic purity of this compound is a critical parameter for its application in sensitive analytical methods. Commercially available standards generally exhibit high levels of deuteration. The determination of this purity relies on robust analytical techniques such as HRMS and NMR spectroscopy. Researchers and drug development professionals should ensure the isotopic purity of their standards is well-characterized to maintain the accuracy and reliability of their results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. 1,10-Phenanthroline-d8 | CAS 90412-47-8 | LGC Standards [lgcstandards.com]

- 7. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Metal Chelation Mechanism of o-Phenanthroline-d8

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metal chelation mechanism of o-Phenanthroline-d8 (deuterated 1,10-phenanthroline). It covers the core principles of coordination, quantitative stability data, its application as a metalloproteinase inhibitor, and detailed experimental protocols for characterization.

Core Chelation Mechanism

o-Phenanthroline is a robust, bidentate heterocyclic organic compound. Its metal-chelating properties stem from the two nitrogen atoms positioned at the 1 and 10 positions, which act as Lewis bases, donating their lone pair of electrons to a metal cation. The deuterated analogue, this compound, is functionally identical in its chelation chemistry but serves as a valuable tool in analytical techniques where isotopic labeling is advantageous, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

The chelation process involves the formation of a stable five-membered ring with the metal ion, a thermodynamically favorable arrangement known as the "chelate effect." Typically, three phenanthroline molecules coordinate with a single divalent metal ion (M²⁺) to form a highly stable octahedral complex, such as [Fe(phen)₃]²⁺. This complex with ferrous iron (Fe²⁺) is particularly notable for its intense orange-red color, which forms the basis of a common spectrophotometric method for iron quantification[1][2][3].

While the substitution of hydrogen with deuterium in this compound does not significantly alter the electronic properties or the thermodynamics of metal binding, it eliminates proton signals in ¹H NMR, simplifying spectra, and provides a distinct mass signature for tracking the ligand in complex biological matrices.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated o-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of deuterated o-phenanthroline, with a focus on 1,10-phenanthroline-d8. It is intended to be a valuable resource for researchers utilizing this compound in various scientific and drug development applications.

Core Physical and Chemical Properties

Deuterated o-phenanthroline, specifically 1,10-phenanthroline-d8, is the fully deuterated isotopologue of 1,10-phenanthroline. The substitution of hydrogen with deuterium atoms leads to a significant increase in molecular weight and can influence various physicochemical properties due to the kinetic isotope effect. These changes can be particularly relevant in mechanistic studies, spectroscopic analysis, and applications where bond strength and reaction kinetics are critical.

Quantitative Physical Properties

The following table summarizes the key physical properties of 1,10-phenanthroline and its deuterated analogue, 1,10-phenanthroline-d8.

| Property | 1,10-Phenanthroline | 1,10-Phenanthroline-d8 |

| Molecular Formula | C₁₂H₈N₂ | C₁₂D₈N₂ |

| Molecular Weight | 180.21 g/mol [1] | 188.25 g/mol [2][3] |

| Melting Point | 114-117 °C (anhydrous)[4] | 114-117 °C[2][5] |

| Appearance | White to light yellow crystalline powder[6] | Solid[2] |

| Isotopic Purity | Not Applicable | ≥98 atom % D[2] |

| CAS Number | 66-71-7[1] | 90412-47-8[2][5] |

Solubility

Synthesis and Purification

Synthesis of Deuterated o-Phenanthroline

A definitive, detailed experimental protocol for the synthesis of 1,10-phenanthroline-d8 is not widely published. However, general methods for the deuteration of aromatic compounds can be adapted. One common approach involves H-D exchange reactions catalyzed by a transition metal in the presence of a deuterium source, such as D₂O.

Disclaimer: The following protocol is a generalized representation based on known methods for deuterating aromatic compounds and the synthesis of phenanthroline derivatives. It should be adapted and optimized by qualified personnel.

Experimental Protocol: General H-D Exchange for Aromatic Compounds

-

Reaction Setup: In a high-pressure reaction vessel, combine the starting material (1,10-phenanthroline), a transition metal catalyst (e.g., Pd/C, PtO₂), and a deuterium source (e.g., D₂O).

-

Reaction Conditions: The reaction mixture is typically heated to elevated temperatures (e.g., 150-250 °C) under pressure for a specified duration (e.g., 12-24 hours) to facilitate the hydrogen-deuterium exchange.

-

Work-up: After cooling, the reaction mixture is worked up by dissolving the product in an appropriate organic solvent, filtering to remove the catalyst, and removing the solvent under reduced pressure.

-

Purification: The crude deuterated product is then purified to remove any remaining starting material and byproducts.

Purification

Purification of phenanthroline derivatives can be challenging due to the presence of structurally similar byproducts. A common and effective method involves the selective precipitation of a metal complex, followed by decomplexation to yield the purified ligand.

Experimental Protocol: Purification via Zinc Chloride Complexation [7]

-

Complex Formation:

-

Dissolve the crude deuterated o-phenanthroline in a suitable solvent (e.g., ethylene glycol).

-

In a separate vessel, dissolve one equivalent of zinc chloride (ZnCl₂) in the same solvent.

-

Mix the two solutions at approximately 50 °C and then heat to 100 °C to ensure complete coordination.

-

Allow the mixture to cool slowly, which will cause the [ZnCl₂(phenanthroline-d8)] complex to precipitate.

-

Collect the precipitate by filtration.

-

-

Ligand Recovery (Decomplexation):

-

Suspend the collected zinc complex in a biphasic system of dichloromethane (CH₂Cl₂) and water.

-

Add a concentrated aqueous ammonia solution to the mixture and stir. The ammonia will form a stable, water-soluble [Zn(NH₃)₄]²⁺ complex, releasing the pure deuterated phenanthroline into the organic layer.

-

Separate the organic layer, wash it with water, dry it over a suitable drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the purified 1,10-phenanthroline-d8.

-

Spectroscopic Properties

The deuteration of o-phenanthroline leads to characteristic shifts in its various spectra, which are invaluable for structural elucidation and mechanistic studies.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the deuteration of the molecule. In the ¹H NMR spectrum of 1,10-phenanthroline-d8, the signals corresponding to the aromatic protons of the non-deuterated compound will be absent or significantly diminished, depending on the isotopic purity. The ¹³C NMR spectrum will show signals for the carbon atoms, but the coupling patterns may be altered due to the presence of deuterium.

Experimental Protocol: General Procedure for ¹H NMR Spectroscopy [8]

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,10-phenanthroline-d8 in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube and insert it into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of 1,10-phenanthroline-d8 and to assess the extent of deuteration. The molecular ion peak will be shifted by +8 mass units compared to the non-deuterated compound.

Experimental Protocol: General Procedure for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization, electrospray ionization).

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The spectrum for 1,10-phenanthroline-d8 should show a prominent peak at an m/z corresponding to its molecular weight (188.25).

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a downshift in the frequencies of the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated compound.

Experimental Protocol: General Procedure for IR and Raman Spectroscopy

-

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a mull in Nujol.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Sample Preparation: Place the solid sample in a capillary tube or on a microscope slide.

-

Data Acquisition: Irradiate the sample with a monochromatic laser source and collect the scattered light. A spectrometer is used to analyze the frequency of the scattered light and generate the Raman spectrum.

-

UV-Vis and Luminescence Spectroscopy

The electronic transitions of o-phenanthroline are responsible for its UV-Vis absorption and luminescence properties. While deuteration does not significantly alter the electronic energy levels, it can affect the non-radiative decay pathways, which can in turn influence the luminescence quantum yield and lifetime.

Experimental Protocol: General Procedure for UV-Vis and Luminescence Spectroscopy [9][10]

-

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of 1,10-phenanthroline-d8 in a suitable UV-transparent solvent (e.g., ethanol, dichloromethane).

-

Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer over the appropriate wavelength range (e.g., 200-400 nm).

-

-

Luminescence Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Data Acquisition: Excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum using a spectrofluorometer.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of deuterated o-phenanthroline.

Caption: A logical workflow for the synthesis and characterization of deuterated o-phenanthroline.

Applications in Research and Drug Development

Deuterated o-phenanthroline serves as a valuable tool in various research areas:

-

Mechanistic Studies: The kinetic isotope effect associated with the C-D bond can be exploited to elucidate reaction mechanisms in organic and organometallic chemistry.

-

Spectroscopic Probes: The distinct vibrational signatures of deuterated compounds are useful in complex environments to track the ligand's behavior.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuteration can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties. While there are no specific signaling pathways directly involving deuterated o-phenanthroline reported, its use as a ligand in metallodrugs is an active area of research.

-

Neutron Scattering: The different neutron scattering cross-sections of hydrogen and deuterium make deuterated compounds essential for neutron diffraction and scattering studies to determine molecular structures and dynamics.

This technical guide provides a foundational understanding of the physical and chemical properties of deuterated o-phenanthroline. As research in this area continues, a more detailed and quantitative picture of this important compound will undoubtedly emerge.

References

- 1. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,10-菲咯啉-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,10-Phenanthroline-d8 | C12H8N2 | CID 12110380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Signaling pathways as linear transmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rsc.org [rsc.org]

Navigating the Safety and Handling of o-Phenanthroline-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for o-Phenanthroline-d8 (1,10-Phenanthroline-d8). Given that specific toxicological data for the deuterated form is limited, this guide bases its recommendations on the well-established safety profile of its non-deuterated analogue, o-Phenanthroline, as advised by safety data sheets for the deuterated compound.[1] this compound is primarily utilized as an internal standard in quantitative analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), and as a chemical tracer.

Core Safety and Hazard Information

o-Phenanthroline and its deuterated form are classified as toxic and irritant substances.[1] The primary hazards are associated with ingestion and environmental release. It is crucial to handle this compound with appropriate care in a laboratory setting.

Hazard Identification and Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[2][3] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | Warning | H400: Very toxic to aquatic life.[3] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[2][3] |

Physicochemical Properties

| Property | Value |

| This compound | |

| CAS Number | 90412-47-8 |

| Molecular Formula | C₁₂D₈N₂ |

| Molecular Weight | 188.25 g/mol |

| o-Phenanthroline (anhydrous) | |

| CAS Number | 66-71-7 |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol |

| Melting Point | 117 - 120 °C (242.6 - 248 °F)[4] |

| o-Phenanthroline Monohydrate | |

| CAS Number | 5144-89-8 |

| Molecular Formula | C₁₂H₈N₂ · H₂O |

| Molecular Weight | 198.22 g/mol |

| Melting Point | 93 - 94 °C |

Toxicological Data (for non-deuterated o-Phenanthroline)

| Test | Result | Species |

| LD₅₀ (Oral) | 132 mg/kg | Rat[5] |

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is paramount when working with this compound. The following sections detail a representative experimental protocol for the preparation of an internal standard stock solution and outline essential handling precautions.

Detailed Protocol: Preparation of a 1 mg/mL this compound Internal Standard Stock Solution

This protocol is a general guideline for preparing a stock solution for use in quantitative LC-MS analysis.

Materials:

-

This compound solid

-

Methanol (HPLC grade)

-

Analytical balance

-

10 mL volumetric flask

-

Pipettes

-

Vortex mixer

-

Appropriate Personal Protective Equipment (PPE)

Procedure:

-

Preparation: In a designated chemical fume hood, ensure all necessary equipment is clean and readily accessible.

-

Weighing: Accurately weigh 10 mg of this compound directly into the 10 mL volumetric flask.

-

Dissolution: Add approximately 5 mL of methanol to the volumetric flask.

-

Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer to ensure complete dissolution.

-

Dilution to Volume: Once the solid is fully dissolved, add methanol to the 10 mL mark of the volumetric flask.

-

Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a clearly labeled, sealed vial. Store at -20°C for up to one year or -80°C for up to two years.[1]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound minimizes exposure risk. The following workflow and PPE recommendations are critical for laboratory safety.

References

Navigating the Stability of o-Phenanthroline-d8 Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical factors influencing the storage and stability of o-Phenanthroline-d8 solutions. Ensuring the integrity of these solutions is paramount for the accuracy and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, enabling researchers to maintain the quality of their this compound standards and reagents.

Core Principles of this compound Stability

This compound, a deuterated isotopologue of the well-known chelating agent, is generally a stable compound when stored correctly. However, like its non-deuterated counterpart, its stability in solution is contingent upon several environmental factors, including the choice of solvent, temperature, exposure to light, and pH. The primary concerns for solutions are the prevention of chemical degradation and the maintenance of isotopic purity by avoiding hydrogen-deuterium (H/D) exchange.

While deuterated compounds exhibit similar chemical stability to their non-deuterated analogs, the kinetic isotope effect can sometimes influence degradation rates. For this compound, the C-D bonds are stronger than C-H bonds, which may impart slightly enhanced stability against certain degradation mechanisms. However, it is crucial to adhere to stringent storage protocols to mitigate any potential for degradation.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound solutions, the following storage and handling procedures are recommended. These recommendations are synthesized from manufacturer guidelines and established best practices for analytical standards.

Table 1: Recommended Storage Conditions for this compound Solutions

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term (>3 months): -20°CShort-Term (<3 months): 2-8°C[1][2] | Reduces the rate of chemical degradation and solvent evaporation. |

| Solvent | Stock Solutions: Ethanol or Methanol[2]Aqueous Solutions: Prepare fresh or store for short periods. | o-Phenanthroline has good solubility and stability in alcohols. Aqueous solutions are less stable and should be used promptly.[2] |

| Container | Tightly sealed amber glass vials or containers wrapped in aluminum foil. | Protects from light exposure, which can induce photodegradation, and prevents solvent evaporation and moisture ingress.[3] |

| Inert Atmosphere | For high-purity standards or long-term storage of solids, storing under an inert gas (e.g., argon, nitrogen) is beneficial. | Minimizes the risk of oxidation.[2] |

| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture into the cold solution, which could alter the concentration and introduce water.[3] |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, based on the chemical structure and behavior of related aromatic heterocyclic compounds, several potential degradation pathways can be postulated. Researchers should be aware of these possibilities, especially when conducting forced degradation studies.

-

Oxidation: The nitrogen atoms in the phenanthroline ring system can be susceptible to oxidation, potentially forming N-oxides. The aromatic rings themselves can also undergo oxidative degradation, especially in the presence of strong oxidizing agents or under photocatalytic conditions.

-

Photodegradation: Aromatic systems like phenanthroline can absorb UV radiation, leading to excited states that can undergo various reactions, including dimerization, oxidation, or ring-opening.[4] Storing solutions in the dark is a critical preventative measure.[1][5]

-

Acid/Base Instability: While o-phenanthroline is stable in a broad pH range from 3 to 9 when complexed with iron, extreme pH conditions in unbuffered solutions could potentially lead to slow hydrolysis or other degradative reactions over extended periods.

Below is a logical diagram illustrating the key factors that can influence the stability of this compound solutions and lead to potential degradation.

References

Solubility Profile of o-Phenanthroline-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[2] o-Phenanthroline is a heterocyclic organic compound that is generally considered to have low solubility in water and higher solubility in organic solvents.[3][4] Its solubility can be influenced by factors such as temperature, the presence of other solutes, and the formation of complexes with metal ions.[5]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for o-Phenanthroline, which is expected to be highly representative of o-Phenanthroline-d8.

| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Water | 18.02 | 0.269 g/100 mL[3] | 25 |

| 0.0149 mol/dm³ | 25 | ||

| Methanol | 32.04 | Soluble | Not Specified |

| Ethanol | 46.07 | Soluble, 100 mg/mL[6] | Not Specified |

| Acetone | 58.08 | Soluble[3] | Not Specified |

| Benzene | 78.11 | 1 part in 70 parts[6] | Not Specified |

| DMSO | 78.13 | Soluble | Not Specified |

| Chloroform | 119.38 | Soluble | Not Specified |

| Diethyl Ether | 74.12 | Insoluble in 1 mL[7] | 25 |

| Toluene | 92.14 | Insoluble in 1 mL[7] | 25 |

| Heptane | 100.21 | Insoluble in 1 mL[7] | 25 |

Note: The data presented is for the non-deuterated o-Phenanthroline and its monohydrate form. The solubility of this compound is expected to be very similar.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This protocol provides a general framework that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials or flasks with secure caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial or flask. The excess solid should be clearly visible.[2]

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2]

-

-

Phase Separation:

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.[2]

-

A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[2]

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.[2]

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

The Principle and Application of o-Phenanthroline-d8 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles governing the use of o-Phenanthroline-d8 as an internal standard in analytical chemistry, particularly within mass spectrometry-based applications. While specific, documented applications of this compound as an internal standard are not widely available in scientific literature, this guide will use it as a case study to illustrate the fundamental concepts, methodologies, and advantages of employing deuterated internal standards. The information presented here is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust quantitative analytical methods.

Core Principles of Internal Standardization

In quantitative analysis, particularly in complex matrices encountered in pharmaceutical and biomedical research, variability can arise from multiple sources, including sample preparation, instrument drift, and matrix effects.[1] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations. The fundamental principle is that the IS and the analyte of interest will be affected similarly by these sources of error. Therefore, the ratio of the analytical signal of the analyte to that of the IS provides a more accurate and precise measure of the analyte's concentration than the analyte signal alone.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" in quantitative mass spectrometry.[2] This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency.[3] The primary difference is the mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]

This compound: Properties and Rationale for Use as an Internal Standard

This compound is the deuterated analog of o-phenanthroline, a well-known heterocyclic organic compound and a strong metal-chelating agent.[4] Its properties make it a suitable candidate for an internal standard in specific analytical scenarios, particularly for the quantification of non-deuterated o-phenanthroline or structurally similar metal-chelating compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂D₈N₂ | [5] |

| Molecular Weight | 188.25 g/mol | [5] |

| Isotopic Purity | ≥98 atom % D | [5] |

| Physical Form | Solid | [5] |

| Key Chemical Feature | Metal Chelator | [4] |

The rationale for selecting this compound as an internal standard for an analyte like o-phenanthroline is based on the "ideal internal standard" principle:

-

Chemical and Physical Similarity: Being structurally identical, this compound will exhibit very similar solubility, extraction efficiency, and chromatographic behavior to o-phenanthroline.

-

Co-elution: In chromatographic separations (like LC-MS or GC-MS), this compound will co-elute with o-phenanthroline, ensuring that both compounds experience the same matrix effects at the same point in time.[3]

-

Similar Ionization Efficiency: The ionization efficiency of this compound in a mass spectrometer source is expected to be very similar to that of o-phenanthroline.

-

Mass Difference: The mass difference of 8 Daltons allows for clear differentiation by the mass spectrometer without isotopic crosstalk.

Hypothetical Experimental Protocol: Quantification of o-Phenanthroline in a Biological Matrix using LC-MS/MS

This section outlines a detailed, hypothetical experimental protocol for the quantification of o-phenanthroline in human plasma using this compound as an internal standard. This protocol is for illustrative purposes to demonstrate the practical application of the principles discussed.

Materials and Reagents

-

o-Phenanthroline (analyte) certified reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Standard laboratory glassware and pipettes

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve o-phenanthroline in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with 50% methanol/water to prepare a series of working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50% methanol/water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation and elution of the analyte and internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

o-Phenanthroline: [M+H]⁺ → fragment ion (e.g., 181 → 154)

-

This compound: [M+H]⁺ → fragment ion (e.g., 189 → 162)

-

Data Analysis and Quantification

-

Integrate the peak areas for the analyte and internal standard for all samples.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical data from a validation experiment for the quantification of o-phenanthroline using this compound as an internal standard.

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | >0.995 | ≥0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |

| Accuracy (% Bias) | -5.2% to +8.5% | ±15% (±20% for LLOQ) |

| Precision (%RSD) | <10% | <15% (<20% for LLOQ) |

| Matrix Effect | 95% - 105% | 85% - 115% |

| Recovery | >90% | Consistent and reproducible |

Visualizations

The following diagrams, created using the DOT language, illustrate the core concepts and workflows discussed in this guide.

Caption: Experimental workflow for quantification using an internal standard.

Caption: Logical principle of internal standard correction.

Conclusion

While this compound does not have a widely documented history as an internal standard in the available scientific literature, its properties make it an excellent theoretical candidate for the quantification of its non-deuterated counterpart or structurally related compounds. This guide has utilized this compound as a model to explain the fundamental principles of using deuterated internal standards in analytical chemistry. The detailed hypothetical protocol and illustrative diagrams provide a framework for researchers to develop and validate robust quantitative methods, ensuring data accuracy and precision in complex analytical challenges. The core tenets of chemical similarity, co-elution, and distinct mass-to-charge ratios remain the cornerstone of successful internal standardization in mass spectrometry.

References

Methodological & Application

Application Note: High-Throughput Quantification of o-Phenanthroline in Human Plasma using o-Phenanthroline-d8 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Phenanthroline is a heterocyclic organic compound that serves as a fundamental structure in the development of various therapeutic agents and chemical probes. Accurate and precise quantification of o-Phenanthroline and its analogs in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. The inherent variability in sample preparation and the potential for matrix effects in complex biological samples like human plasma can compromise the reliability of quantitative analysis.[1][2] The use of a stable isotope-labeled internal standard, such as o-Phenanthroline-d8, which co-elutes with the analyte, is a robust strategy to mitigate these challenges and ensure high-quality data.[1][3]

This application note presents a detailed, high-throughput, and validated LC-MS/MS method for the sensitive and selective quantification of o-Phenanthroline in human plasma. The method utilizes this compound as an internal standard to correct for variations during sample processing and analysis, thereby ensuring accuracy and precision.[4]

Materials and Methods

Reagents and Chemicals

-

o-Phenanthroline (≥99% purity)

-

This compound (isotopic enrichment ≥98%)[4]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

LC-MS/MS Conditions

A summary of the optimized LC-MS/MS parameters is provided in the table below.

| Parameter | Condition |

| LC Conditions | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | 181.1 > 129.1 (Quantifier), 181.1 > 154.1 (Qualifier) |

| MRM Transition (IS) | 189.1 > 134.1 |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

Preparation of Standards and Quality Control Samples

Stock solutions of o-Phenanthroline and this compound were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solutions with a methanol/water (1:1, v/v) mixture. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of the internal standard working solution (containing this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Dilute with 100 µL of water containing 0.1% formic acid.

-

Seal the plate and inject the samples into the LC-MS/MS system.

References

Application Notes and Protocols for Trace Metal Analysis using o-Phenanthroline-d8 in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of trace metals in environmental samples is crucial for monitoring pollution, assessing environmental health, and ensuring the safety of water resources. o-Phenanthroline is a well-established chelating agent that forms stable, colored complexes with many divalent metal ions, making it suitable for spectrophotometric analysis.[1][2] The deuterated analogue, o-Phenanthroline-d8, serves as an excellent internal standard for isotope dilution mass spectrometry (IDMS), a powerful technique that offers high accuracy and precision by correcting for matrix effects and analyte losses during sample preparation.[3][4]

This document provides detailed application notes and protocols for the use of this compound in trace metal analysis of environmental samples, primarily focusing on an Isotope Dilution Mass Spectrometry (IDMS) method. A traditional spectrophotometric method using o-phenanthroline is also presented for comparative purposes.

Principle of the Methods

Isotope Dilution Mass Spectrometry (IDMS) with this compound:

Isotope Dilution Mass Spectrometry is a highly accurate analytical technique for the quantification of trace elements.[3][4] It involves the addition of a known amount of an isotopically enriched standard (in this case, this compound complexed with the target metal isotopes) to a sample. The isotopically labeled standard equilibrates with the naturally occurring analyte in the sample. The altered isotopic ratio is then measured by a mass spectrometer, such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). Because the labeled and unlabeled forms of the analyte exhibit identical chemical behavior during sample preparation and analysis, this method effectively compensates for matrix interferences and incomplete analyte recovery.[3]

Spectrophotometric Determination with o-Phenanthroline:

This method relies on the reaction of a metal ion, typically iron(II), with o-phenanthroline to form a colored complex.[5][6][7] The intensity of the color, which is directly proportional to the concentration of the metal, is measured using a spectrophotometer at a specific wavelength.[2] For the analysis of total iron, a reducing agent is used to convert any iron(III) to iron(II).[5]

Data Presentation

Table 1: Performance Characteristics of o-Phenanthroline Based Analytical Methods for Trace Metals

| Parameter | Spectrophotometric Method (for Fe) | Isotope Dilution Mass Spectrometry (IDMS) (Representative) |

| Analyte(s) | Fe(II), Total Iron | Multi-element (e.g., Fe, Cu, Ni, Zn, Cd, Pb) |

| Typical Matrix | Water, Wastewater | Water, Soil Extracts, Biological Tissues |

| Detection Limit | ~10 µg/L[5] | Sub-µg/L to ng/L |

| Linear Range | 0.02 - 0.8 µg/mL (for Cd with eosin Y) | Wide dynamic range, typically several orders of magnitude |

| Precision (RSD) | 1.3% - 1.6% (for Cd), 25.5% (for Fe in inter-lab study)[5] | < 5% |

| Accuracy (Recovery) | 98% - 103% (for Cd) | 95% - 105% |

| Key Advantages | Cost-effective, simple instrumentation | High accuracy and precision, overcomes matrix effects |

| Key Disadvantages | Susceptible to interferences from other metals and colored species[5] | Higher cost, more complex instrumentation |

Experimental Protocols

Protocol 1: Isotope Dilution Mass Spectrometry (IDMS) using this compound for Multi-Element Trace Metal Analysis in Water Samples

This protocol describes a representative method for the simultaneous determination of multiple trace metals.

1. Materials and Reagents:

-

This compound (98+ atom % D)

-

High-purity (trace metal grade) nitric acid (HNO₃)

-

High-purity water (18.2 MΩ·cm)

-

Certified single and multi-element standard solutions of the target metals (e.g., Fe, Cu, Ni, Zn, Cd, Pb)

-

Ammonium acetate buffer (pH ~5)

-

Syringe filters (0.45 µm)

2. Instrumentation:

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS) equipped with a collision/reaction cell.[8]

3. Preparation of this compound-Metal Isotope Spike Solution:

-

Prepare a stock solution of this compound in high-purity water.

-

Prepare a mixed stock solution of the desired isotopically enriched metals at a known concentration.

-

Combine the this compound solution and the enriched metal isotope solution in a molar ratio that ensures complete complexation of the metals. The final concentration of the spike solution should be certified.

4. Sample Preparation:

-

Collect water samples in acid-washed polyethylene bottles.

-

Preserve the samples by acidifying to pH < 2 with high-purity nitric acid.

-

Filter an aliquot of the acidified sample through a 0.45 µm syringe filter to remove particulate matter.

5. Isotope Dilution Procedure:

-

Accurately weigh a known amount of the filtered water sample into a clean sample tube.

-

Add a known amount of the this compound-metal isotope spike solution to the sample.

-

Add ammonium acetate buffer to adjust the pH to ~5 to facilitate the complexation reaction.

-

Vortex the mixture and allow it to equilibrate for at least 30 minutes.

-

Dilute the sample to a final volume with high-purity water.

6. ICP-MS Analysis:

-

Tune and calibrate the ICP-MS instrument according to the manufacturer's instructions.

-

Use appropriate internal standards to correct for instrumental drift.

-

Analyze the prepared samples, calibration standards, and quality control samples.

-

Monitor the specific isotopes for both the native and labeled analytes.

7. Data Calculation:

-

Calculate the concentration of each analyte using the following isotope dilution equation:

Cₓ = Cₛ * (Wₛ / Wₓ) * [(Rₛ - Rₐ) / (Rₐ - Rₓ)] * (Mₓ / Mₛ)

Where:

-

Cₓ = Concentration of the analyte in the sample

-

Cₛ = Concentration of the spike solution

-

Wₛ = Weight of the spike solution added

-

Wₓ = Weight of the sample taken

-

Rₛ = Isotope ratio of the spike solution

-

Rₓ = Isotope ratio of the unspiked sample (natural abundance)

-

Rₐ = Isotope ratio of the spiked sample

-

Mₓ = Molar mass of the analyte

-

Mₛ = Molar mass of the spike

-

Protocol 2: Spectrophotometric Determination of Total Iron using o-Phenanthroline

This protocol is a classic and cost-effective method for the determination of iron in water samples.[5][9]

1. Materials and Reagents:

-

o-Phenanthroline solution (0.1% w/v in ethanol or water with gentle heating)[9]

-

Hydroxylamine hydrochloride solution (10% w/v)

-

Sodium acetate buffer solution (pH ~3.5)

-

Standard iron stock solution (e.g., from ammonium iron(II) sulfate hexahydrate)

-

High-purity water

2. Instrumentation:

-

UV-Vis Spectrophotometer

3. Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard iron solutions with known concentrations by diluting the stock solution.[9]

-

To each standard, add hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).

-

Add the sodium acetate buffer to adjust the pH.

-

Add the o-phenanthroline solution and mix well. Allow the color to develop for at least 10 minutes.[2]

-

Prepare a blank solution containing all reagents except the iron standard.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (around 510 nm) against the blank.[7]

-

Plot a calibration curve of absorbance versus iron concentration.

4. Sample Preparation and Analysis:

-

To an aliquot of the water sample, add hydroxylamine hydrochloride solution.

-

Add the sodium acetate buffer.

-

Add the o-phenanthroline solution and mix.

-

Allow the color to develop and measure the absorbance at the same wavelength used for the calibration curve.

-

Determine the concentration of iron in the sample from the calibration curve.

Visualizations

References

- 1. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. epa.gov [epa.gov]

- 5. NEMI Method Summary - 3500-Fe B [nemi.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 9. flinnsci.com [flinnsci.com]

Application Notes and Protocols for the Quantification of Heavy Metals in Biological Samples with o-Phenanthroline-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of heavy metals in biological matrices is of paramount importance in toxicology, environmental health, and pharmaceutical development. Heavy metal contamination can lead to significant adverse health effects, and monitoring their levels in tissues and fluids is crucial for assessing exposure and developing potential therapeutic interventions. This application note describes a robust and sensitive method for the quantification of various heavy metals, including lead (Pb), cadmium (Cd), mercury (Hg), and copper (Cu), in biological samples. The method utilizes o-Phenanthroline as a chelating agent to form stable complexes with the target metals, which are then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To enhance accuracy and precision, o-Phenanthroline-d8 is employed as an internal standard. This isotopic dilution strategy effectively compensates for matrix effects and variations in sample processing and instrument response.

The protocol outlines procedures for sample preparation, including microwave-assisted acid digestion, chelation of metals with o-Phenanthroline, and subsequent analysis by LC-MS/MS using a Multiple Reaction Monitoring (MRM) workflow.

Experimental Protocols

Sample Preparation: Microwave-Assisted Acid Digestion

This protocol is designed for the complete digestion of biological tissues to release the total metal content.

Materials:

-

Biological tissue sample (e.g., liver, kidney, blood)

-

Concentrated nitric acid (HNO₃), trace metal grade

-

Hydrogen peroxide (H₂O₂), 30%, trace metal grade

-

Microwave digestion system with temperature and pressure control

-

Polytetrafluoroethylene (PTFE) digestion vessels

-

Ultrapure water (18.2 MΩ·cm)

Procedure:

-

Accurately weigh approximately 0.2-0.5 g of the homogenized biological sample into a clean PTFE digestion vessel.

-

In a fume hood, carefully add 5 mL of concentrated nitric acid and 2 mL of hydrogen peroxide to the vessel.

-

Seal the vessels according to the manufacturer's instructions for the microwave digestion system.

-

Place the vessels in the microwave rotor and execute the digestion program. A typical program involves a ramp to 200°C over 15 minutes, followed by a hold at 200°C for 20 minutes.[1][2]

-

After the program is complete, allow the vessels to cool to room temperature.

-

Carefully open the vessels in a fume hood and quantitatively transfer the digestate to a 50 mL volumetric flask.

-

Rinse the digestion vessel with small volumes of ultrapure water and add the rinsates to the volumetric flask.

-

Bring the flask to volume with ultrapure water. The resulting solution contains the extracted heavy metals.

Chelation and Sample Extraction

This protocol describes the formation of metal-phenanthroline complexes and their extraction for LC-MS/MS analysis.

Materials:

-

Digested sample solution from Protocol 1

-

o-Phenanthroline solution (10 mM in methanol)

-

This compound internal standard solution (1 mM in methanol)

-

Ammonium acetate buffer (1 M, pH 6.0)

-

Dichloromethane, HPLC grade

-

Centrifuge

Procedure:

-

Pipette a 5 mL aliquot of the diluted digestate into a 15 mL centrifuge tube.

-

Add 1 mL of the 1 M ammonium acetate buffer to adjust the pH to approximately 6.0.

-

Spike the sample with 50 µL of the 1 mM this compound internal standard solution.

-

Add 1 mL of the 10 mM o-Phenanthroline solution to chelate the target heavy metals.

-

Vortex the mixture for 1 minute to ensure complete chelation.

-

Add 5 mL of dichloromethane to the tube for liquid-liquid extraction of the metal-phenanthroline complexes.

-

Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer (dichloromethane) containing the metal complexes to a clean glass tube.

-

Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of metal-phenanthroline complexes. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions (Suggested):

-

Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

-